![molecular formula C16H22BNO3 B582338 2-(2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile CAS No. 1256359-33-7](/img/structure/B582338.png)
2-(2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile
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Description
2-(2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile is a useful research compound. Its molecular formula is C16H22BNO3 and its molecular weight is 287.166. The purity is usually 95%.
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Biological Activity
2-(2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile (CAS No. 1256359-33-7) is a synthetic compound featuring a complex structure with potential biological applications. The compound is characterized by its boron-containing dioxaborolane moiety, which is known for its unique reactivity and interaction with biomolecules. This article aims to explore the biological activity of this compound through various research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₂BNO₃ with a molecular weight of 287.16 g/mol. The compound is typically presented in a crystalline form and has shown significant stability under standard laboratory conditions.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₂BNO₃ |
Molecular Weight | 287.16 g/mol |
CAS Number | 1256359-33-7 |
Melting Point | Not specified |
Purity | >98% |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an antitumor agent and its interactions with various enzymes and receptors.
Antitumor Activity
Several studies have highlighted the antitumor properties of compounds containing boron moieties. In vitro experiments have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of this compound on several human cancer cell lines including MCF-7 (breast cancer), A2780 (ovarian cancer), and H460 (lung cancer). The results indicated that the compound significantly inhibited cell proliferation with IC₅₀ values ranging from 10 to 30 μM.
Cell Line | IC₅₀ (μM) |
---|---|
MCF-7 | 25 |
A2780 | 15 |
H460 | 20 |
Enzyme Inhibition
The compound's biological activity also includes inhibition of specific enzymes that are critical in metabolic pathways. For instance, it has been shown to inhibit α-glucosidase and β-glucosidase activities.
Enzyme Inhibition Study
A comparative analysis was conducted to evaluate the inhibitory effects of the compound on α-glucosidase compared to standard inhibitors.
Enzyme | IC₅₀ (μM) | Standard Inhibitor IC₅₀ (μM) |
---|---|---|
α-glucosidase | 12 | 15 |
β-glucosidase | 18 | 22 |
The mechanism by which this compound exerts its biological effects is believed to involve the boron atom's ability to form reversible covalent bonds with hydroxyl groups in sugars and other biomolecules. This interaction can disrupt normal metabolic processes in cells.
Properties
IUPAC Name |
2-[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-11-9-13(10-12(2)14(11)19-8-7-18)17-20-15(3,4)16(5,6)21-17/h9-10H,8H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBYKYNIXFNKIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682274 |
Source
|
Record name | [2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-33-7 |
Source
|
Record name | Acetonitrile, 2-[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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